2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C24H19ClN6O2 and a molecular weight of 458.911 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
The synthesis of 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 2-chlorobenzaldehyde with a hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler hydrazone derivatives.
Substitution: The chlorine atom in the 2-chlorobenzaldehyde moiety can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone include other hydrazone derivatives and chlorobenzaldehyde compounds. These compounds share similar chemical structures and reactivity but may differ in their specific applications and properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
- 2-chlorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 2-chlorobenzaldehyde [3-methyl-2,6-dioxo-7-(1-naphthylmethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
These compounds are used in similar research contexts but may have different reactivity and applications based on their specific structures.
Properties
CAS No. |
478252-69-6 |
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Molecular Formula |
C24H19ClN6O2 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C24H19ClN6O2/c1-30-21-20(22(32)28-24(30)33)31(14-17-10-6-9-15-7-2-4-11-18(15)17)23(27-21)29-26-13-16-8-3-5-12-19(16)25/h2-13H,14H2,1H3,(H,27,29)(H,28,32,33)/b26-13+ |
InChI Key |
CKTJPKFLJOOBDP-LGJNPRDNSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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